N-[(Benzyloxy)carbonyl]alanylserinamide
Description
Properties
CAS No. |
70874-14-5 |
|---|---|
Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
benzyl N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(13(20)17-11(7-18)12(15)19)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H2,15,19)(H,16,21)(H,17,20) |
InChI Key |
FGEFRNRUJYXIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Stepwise Preparation Protocol
Step 1: Protection of the Amino Group with Benzyloxycarbonyl (Cbz)
- Reagents: Alanylserinamide, benzyl chloroformate (Cbz-Cl), base (e.g., sodium hydroxide or triethylamine).
- Solvent: Dichloromethane (CH2Cl2) or other inert organic solvents.
- Conditions: Room temperature, typically under an inert atmosphere.
- Procedure: Alanylserinamide is dissolved in the organic solvent, and benzyl chloroformate is added dropwise in the presence of the base to neutralize the generated HCl. This reaction selectively protects the free amino group, forming the Cbz-protected alanylserinamide intermediate.
Step 2: Peptide Coupling
- Reagents: Cbz-protected alanine derivative, serinamide, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Catalysts: 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to enhance coupling efficiency.
- Solvent: Anhydrous dichloromethane or dimethylformamide (DMF).
- Conditions: Stirring at room temperature or slightly elevated temperatures for 12–16 hours.
- Procedure: The Cbz-protected alanine is activated by the carbodiimide reagent, forming an active ester intermediate that reacts with the amino group of serinamide to form the peptide bond, yielding N-[(Benzyloxy)carbonyl]alanylserinamide.
Step 3: Purification and Isolation
- Techniques: Removal of dicyclohexylurea by filtration, solvent evaporation, washing with aqueous bicarbonate, dilute acid, and brine solutions.
- Final purification: Recrystallization from ethyl acetate or chromatographic techniques such as silica gel column chromatography.
- Yield: Typically moderate to high, depending on reaction optimization.
Alternative Preparation via Methyl Ester Intermediate (From Related Patent Data)
A related preparation method for carbobenzoxy-(Cbz) alanyl derivatives involves:
- Formation of Cbz-alanyl methyl ester via reaction of alanine methyl ester hydrochloride with Cbz-L-alanine in methylene dichloride with organic bases.
- Coupling using dicyclohexylcarbodiimide (DCC) to form Cbz-alanyl-alanine methyl ester.
- Saponification of the methyl ester with sodium hydroxide in alcohol to yield the Cbz-protected dipeptide acid.
- Conversion to the amide (serinamide) could proceed via standard amide coupling techniques.
This method illustrates the use of protecting groups and coupling reagents in peptide synthesis and can be adapted for alanylserinamide derivatives.
Data Table: Typical Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Amino Protection | Benzyl chloroformate, NaOH or triethylamine | Dichloromethane | 0–25 °C (ice bath to RT) | 1–3 hours | Slow addition of Cbz-Cl to control reaction |
| Peptide Coupling | DCC or EDC, DMAP or HOBt | Dichloromethane or DMF | RT to 40 °C | 12–16 hours | Stirring under inert atmosphere |
| Purification | Washing with NaHCO3, dilute HCl, brine; recrystallization | Ethyl acetate | RT | Variable | Removal of urea byproducts |
Analytical and Research Discoveries on Preparation
Reaction Mechanism Insights
- The carbodiimide-mediated coupling proceeds via formation of an O-acylisourea intermediate, which is susceptible to side reactions; addition of HOBt or DMAP improves selectivity and yield by stabilizing the intermediate.
- The Cbz group protects the amino terminus, preventing polymerization or side reactions during coupling.
Optimization Studies
- Reaction temperature and solvent choice significantly affect yield and purity.
- Use of dry solvents and inert atmosphere (argon or nitrogen) prevents hydrolysis of reactive intermediates.
- Stoichiometric ratios of reagents are optimized to minimize side products and maximize coupling efficiency.
Industrial Scale-Up Considerations
- Automated peptide synthesizers can perform repetitive coupling and deprotection cycles with precise control over reaction parameters.
- Scale-up requires optimization of mixing, temperature control, and purification steps to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]alanylserinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the benzyloxycarbonyl group.
Substitution: Substituted derivatives where the benzyloxycarbonyl group is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[(Benzyloxy)carbonyl]alanylserinamide serves as an important building block in the synthesis of peptide-based therapeutics. Its structure allows for modifications that can enhance the biological activity of peptides, making it valuable in the development of new drugs targeting various diseases.
Key Properties:
- Anti-infection Activity: The compound has shown potential against a range of pathogens, including bacterial and viral infections .
- Antibody-Drug Conjugates: It can be utilized in the design of antibody-drug conjugates, which are targeted therapies that combine antibodies with cytotoxic drugs to treat cancer effectively .
Biochemical Research
In biochemical studies, this compound is used to investigate various cellular processes and signaling pathways.
Applications Include:
- Cell Cycle Regulation: Research indicates its involvement in apoptosis and autophagy, key processes in cell cycle regulation and cancer therapy .
- Signal Transduction Pathways: The compound has been linked to several signaling pathways, including MAPK/ERK and JAK/STAT signaling, which are crucial for cell growth and differentiation .
Neuroscience
This compound has implications in neuronal signaling research. It is studied for its effects on neurotransmitter systems and potential neuroprotective properties.
Research Focus:
- Neurotransmitter Receptors: Investigations into its interaction with GABA receptors and adrenergic receptors suggest possible roles in modulating neuronal excitability and synaptic transmission .
- Neurodegenerative Diseases: The compound's properties may contribute to developing treatments for conditions such as Alzheimer's disease by targeting amyloid-beta aggregation .
Drug Development
The compound is pivotal in the pharmaceutical industry for developing novel therapeutic agents.
Notable Aspects:
- Synthesis of Peptidomimetics: this compound is used to create peptidomimetics that mimic the structure of peptides while enhancing stability and bioavailability .
- Virtual Screening: It plays a role in virtual screening processes to identify potential drug candidates by simulating interactions with biological targets .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]alanylserinamide involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares Cbz-Ala-Serinamide with structurally related Cbz-protected compounds, emphasizing molecular features, reactivity, and applications:
*Inferred based on alanine (C₃H₇NO₂) and serinamide (C₃H₈N₂O₂) with Cbz group (C₈H₇O₂). †Calculated from inferred formula.
Reactivity and Stability
- Cbz-Ala-Serinamide: The amide bond confers resistance to hydrolysis under basic conditions, unlike ester derivatives (e.g., Cbz-glycine methyl ester), which are prone to saponification. Deprotection requires hydrogenolysis or strong acids .
- Cbz-Active Esters : N-(Benzyloxycarbonyloxy)succinimide reacts rapidly with free amines, enabling efficient Cbz protection in one-step reactions. This contrasts with peptide amides, which require coupling agents like DCC or HOBt for synthesis .
- Agrochemical Derivatives : N-(Benzyloxy)-2-chloronicotinamide exhibits herbicidal activity modulated by substituents on the benzyl group, demonstrating that Cbz-like moieties can diversify applications beyond peptide chemistry .
Biological Activity
N-[(Benzyloxy)carbonyl]alanylserinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its properties, synthesis, and biological activities, supported by relevant research findings and data.
This compound is characterized by its unique molecular structure, which includes a benzyloxycarbonyl group attached to an alanylaserine backbone. The molecular formula is , with a molecular weight of approximately 255.26 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 587.2 ± 45.0 °C |
| Melting Point | 82-84 °C |
Synthesis
The synthesis of this compound typically involves the coupling of benzyloxycarbonyl-alanine with serinamide under controlled conditions. The reaction can be facilitated using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Enzymatic Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, derivatives have shown to inhibit prolidase, a peptidase involved in collagen metabolism, which is crucial for wound healing and tissue repair .
Antioxidant Properties
Studies have suggested that amino acid derivatives, including those related to this compound, possess antioxidant properties that can protect cells from oxidative stress. This activity is particularly relevant in preventing exercise-induced muscle damage and enhancing recovery .
Ergogenic Effects
Amino acids and their derivatives are recognized for their ergogenic effects, influencing anabolic hormone secretion and improving physical performance during exercise. This suggests that this compound may have applications as a dietary supplement for athletes .
Case Study 1: Prolidase Inhibition
A study conducted on the inhibition of prolidase by various benzyloxycarbonyl derivatives demonstrated that this compound significantly reduced enzyme activity in vitro. The inhibition constants (Ki) were determined through enzyme kinetics studies, revealing a promising profile for therapeutic applications in fibrotic diseases .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, showcasing its potential as a protective agent against oxidative damage in cellular models .
Q & A
Q. Table 1: Structural Analogs and Key Properties
| Compound Name | Key Structural Features | Bioactivity Insights | Reference |
|---|---|---|---|
| N-Carbobenzoxy-DL-serine | Cbz-protected serine | Used in peptide SPPS | |
| N-(Benzyloxy)-N-pivaloyloxy benzamide | Dual protecting groups | Enhanced solubility | |
| Niclosamide derivatives | Chlorinated aromatic groups | Wnt pathway inhibition |
Q. Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes coupling rate |
| Temperature | 0–4°C (deprotection) | Minimizes side reactions |
| Coupling Reagent | DIC/HOAt | Reduces racemization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
